2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is a pyrimidine nucleoside analog. Pyrimidine nucleoside analogs are known for their wide range of biochemical and anticancer activities. These compounds are involved in DNA synthesis inhibition, RNA synthesis inhibition, antiviral effects, and immunomodulatory effects .
Preparation Methods
The synthesis of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
N-oxidation of 6-chloro-2,4-diaminopyrimidine: This step is carried out using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions to obtain 2,6-diamino-4-chloro-pyrimidine N-oxide.
Subsequent reactions:
Chemical Reactions Analysis
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies related to DNA and RNA synthesis inhibition.
Medicine: It has potential anticancer, antiviral, and immunomodulatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine involves its incorporation into DNA and RNA, leading to the inhibition of their synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets various molecular pathways involved in DNA and RNA synthesis .
Comparison with Similar Compounds
4,6-Diamino-2-(b-D-ribofuranosyl)-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure and the presence of the ribofuranosyl group. Similar compounds include:
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but lacks the ribofuranosyl group.
Other pyrimidine nucleoside analogs: These compounds share similar biochemical and anticancer activities but differ in their specific structures and functional groups.
Properties
Molecular Formula |
C10H14N6O4 |
---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(4,6-diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-3-1-16(15-8(3)14-10(12)13-7)9-6(19)5(18)4(2-17)20-9/h1,4-6,9,17-19H,2H2,(H4,11,12,13,14,15) |
InChI Key |
SIUSSFMDBFNFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=NC2=NN1C3C(C(C(O3)CO)O)O)N)N |
Origin of Product |
United States |
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